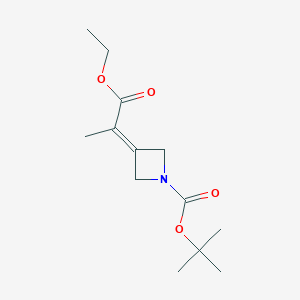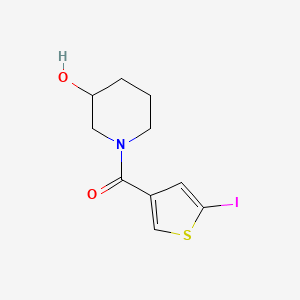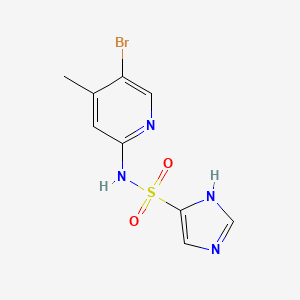
N-(5-bromo-4-methylpyridin-2-yl)-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-4-methylpyridin-2-yl)-1H-imidazole-4-sulfonamide is a synthetic organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a brominated pyridine ring, an imidazole moiety, and a sulfonamide group, which collectively contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-4-methylpyridin-2-yl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 4-methylpyridine, undergoes bromination to introduce a bromine atom at the 5-position, yielding 5-bromo-4-methylpyridine.
Amination: The brominated pyridine is then subjected to amination to form 5-bromo-4-methylpyridin-2-amine.
Imidazole Formation: The amine derivative is reacted with imidazole under suitable conditions to form the imidazole ring.
Sulfonamide Formation: Finally, the imidazole derivative is treated with a sulfonyl chloride to introduce the sulfonamide group, resulting in the formation of this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-4-methylpyridin-2-yl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and sulfur atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of N-(5-bromo-4-methylpyridin-2-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, while the brominated pyridine and imidazole rings contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-bromo-4-methylpyridin-2-yl)nitramide: Shares the brominated pyridine core but differs in the functional groups attached.
5-bromo-2-methylpyridin-3-amine: A precursor in the synthesis of N-(5-bromo-4-methylpyridin-2-yl)-1H-imidazole-4-sulfonamide.
2-bromo-5-methyl-pyridin-4-amine: Another brominated pyridine derivative with different substitution patterns.
Uniqueness
This compound is unique due to its combination of a brominated pyridine ring, an imidazole moiety, and a sulfonamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H9BrN4O2S |
|---|---|
Molecular Weight |
317.16 g/mol |
IUPAC Name |
N-(5-bromo-4-methylpyridin-2-yl)-1H-imidazole-5-sulfonamide |
InChI |
InChI=1S/C9H9BrN4O2S/c1-6-2-8(12-3-7(6)10)14-17(15,16)9-4-11-5-13-9/h2-5H,1H3,(H,11,13)(H,12,14) |
InChI Key |
NEUBJPQMYXQNTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)NS(=O)(=O)C2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


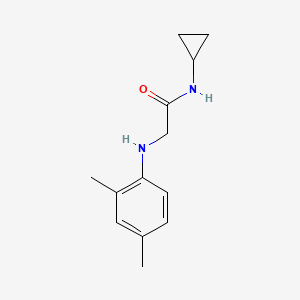
![tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B14902933.png)
![5-(Fluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B14902940.png)
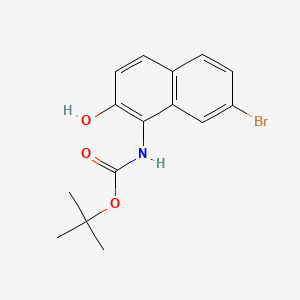
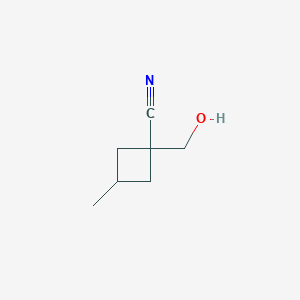
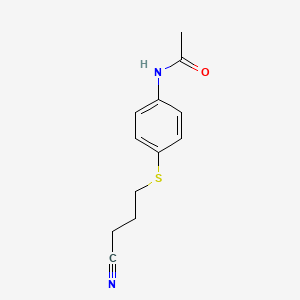
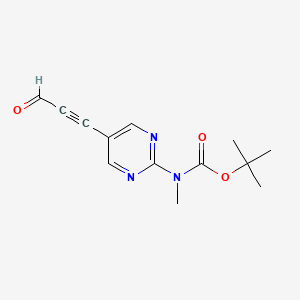
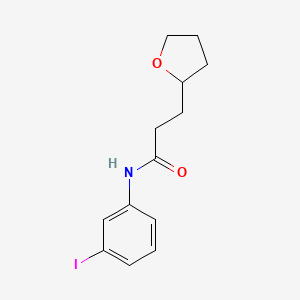
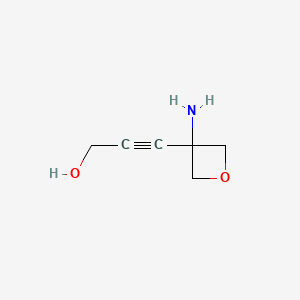
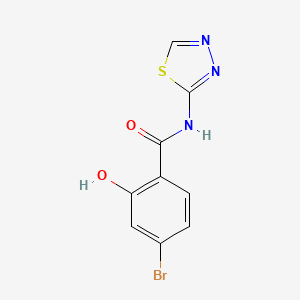
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B14902999.png)

